molecular formula C8H10O3S B12067022 4-Isopropoxythiophene-2-carboxylic acid

4-Isopropoxythiophene-2-carboxylic acid

Cat. No.: B12067022
M. Wt: 186.23 g/mol
InChI Key: FYZCRRFBUUIISW-UHFFFAOYSA-N
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Description

4-Isopropoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the isopropoxy group and the carboxylic acid functional group in the 4th and 2nd positions, respectively, makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxythiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with isopropyl alcohol in the presence of an acid catalyst. This esterification reaction typically requires refluxing the reactants in an organic solvent such as toluene or xylene.

Another method involves the use of isopropyl bromide and thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkoxy-substituted thiophene derivatives.

Scientific Research Applications

4-Isopropoxythiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-Isopropoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the isopropoxy group, making it less hydrophobic.

    4-Methoxythiophene-2-carboxylic acid: Contains a methoxy group instead of an isopropoxy group, leading to different steric and electronic properties.

    4-Ethoxythiophene-2-carboxylic acid: Similar structure but with an ethoxy group, affecting its reactivity and solubility.

Uniqueness

4-Isopropoxythiophene-2-carboxylic acid is unique due to the presence of the isopropoxy group, which influences its hydrophobicity, steric hindrance, and overall reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

4-propan-2-yloxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H10O3S/c1-5(2)11-6-3-7(8(9)10)12-4-6/h3-5H,1-2H3,(H,9,10)

InChI Key

FYZCRRFBUUIISW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CSC(=C1)C(=O)O

Origin of Product

United States

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